Ganoderic Acid C2
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Overview
Description
Ganoderic acid C2 is a highly oxygenated lanostane-type triterpenoid derived from the traditional Chinese medicinal mushroom Ganoderma lucidum . This compound is known for its significant pharmacological activities, including anti-tumor, anti-aging, and cytotoxic effects . It is one of the many bioactive triterpenoids found in Ganoderma lucidum, which has been used for centuries in traditional medicine for its health-promoting properties .
Mechanism of Action
Target of Action
Ganoderic Acid C2 (GAC), a triterpenoid isolated from Ganoderma lucidum, has been found to interact with several targets. The primary targets of GAC are STAT3 and TNF . These targets play crucial roles in immune and inflammatory response-related pathways .
Mode of Action
GAC exerts its effects by interacting with its primary targets, STAT3 and TNF. Molecular docking studies have shown that GAC binds well with these proteins . This interaction leads to changes in the immune response, particularly in the context of cyclophosphamide-induced immunosuppression .
Biochemical Pathways
GAC is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA. This is subsequently reduced to form mevalonate, which then forms isopentenyl-diphosphate and its double bond isomer dimethylallyl pyrophosphate . These compounds further condense to form triterpenes, such as GAC .
Result of Action
The interaction of GAC with its targets leads to various molecular and cellular effects. It has been found to exert multiple pharmacological activities, including immunomodulatory properties . In animal experiments, GAC improved immunity as well as STAT3 and TNF gene expression in cyclophosphamide-induced immunosuppression .
Action Environment
The biosynthesis and action of GAC can be influenced by various environmental factors. These include nutritional conditions, physical means, and single chemical or biological signals . Different environmental stressors can lead to different interactions of signaling molecules, demonstrating the complexity of the signaling regulatory networks .
Biochemical Analysis
Biochemical Properties
Ganoderic Acid C2 is a triterpene with four cyclic and two linear isoprenes, and it is a product of the mevalonate pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with STAT3 and TNF proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to improve immunity as well as STAT3 and TNF genes expression in cyclophosphamide-induced immunosuppression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . Molecular docking studies have indicated that this compound combines well with STAT3 and TNF protein .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the mevalonate pathway . This pathway uses acetyl-coenzyme A as an initial substrate, which then forms isopentenyl-diphosphate and its double bond isomer dimethylallyl
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderic acid C2 involves the mevalonate pathway, starting from acetyl-coenzyme A. The initial substrate, acetyl-coenzyme A, is condensed by acetyl-coenzyme A acetyltransferase to produce 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced by 3-hydroxy-3-methylglutaryl coenzyme A reductase to produce mevalonate . The subsequent steps involve a series of enzymatic reactions leading to the formation of lanosterol, which is then oxidized and modified to produce this compound .
Industrial Production Methods: Due to the low yield and slow growth of Ganoderma lucidum, industrial production of this compound often involves heterologous expression systems. For example, genes from Ganoderma lucidum can be expressed in Saccharomyces cerevisiae to produce this compound . This method allows for more efficient production and easier manipulation of the biosynthetic pathway .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to produce derivatives with different pharmacological properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions to preserve the integrity of the triterpenoid structure .
Major Products: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may exhibit different bioactivities compared to the parent compound .
Scientific Research Applications
Ganoderic acid C2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the biosynthesis and modification of triterpenoids . In biology, it is investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent . In medicine, this compound is studied for its anti-tumor properties and its ability to inhibit the growth of cancer cells .
Comparison with Similar Compounds
Ganoderic acid C2 is unique among the triterpenoids found in Ganoderma lucidum due to its specific chemical structure and bioactivities. Similar compounds include other ganoderic acids, such as ganoderic acid A and ganoderic acid B, as well as lucidenic acids . While these compounds share some pharmacological properties, this compound is particularly noted for its high inhibitory activity against rat lens aldose reductase and its potent anti-tumor effects .
Properties
IUPAC Name |
(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVSJVGWKIGTJ-RQLZKMEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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